molecular formula C24H24O6 B2379073 3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate CAS No. 159647-56-0

3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate

Cat. No. B2379073
CAS RN: 159647-56-0
M. Wt: 408.45
InChI Key: QQIKQFQFMCDRLW-UHFFFAOYSA-N
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Description

The compound is a solid with a color that is either colorless or light yellow . It is related to the compound Naproxen, a well-known nonsteroidal anti-inflammatory drug .


Synthesis Analysis

The synthesis of similar compounds involves the use of CuI and NaHCO3 in acetonitrile . The compound 3-BENZO[1,3]DIOXOL-5-YL-PROPIONALDEHYDE was synthesized according to the literature method .


Molecular Structure Analysis

The molecular structure of a similar compound, benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate, has been determined . It has a monoclinic crystal structure with a molecular formula of C21H18O5 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the cleavage of Se-Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .


Physical And Chemical Properties Analysis

The compound is a solid and can be either colorless or light yellow . The molecular weight of a similar compound, 2-Propenal, 3-(1,3-benzodioxol-5-yl)-, is 176.1687 .

Scientific Research Applications

Synthesis and Antibacterial Activity

Some new heterocycles incorporating phthalazine have been synthesized, involving key intermediates that show antibacterial activity. These compounds were evaluated as antibacterial agents, highlighting the potential use of coumarin derivatives in developing new antibacterial treatments (Khalil, Berghot, & Gouda, 2009).

Antioxidant Activity

The antioxidant activities of synthesized coumarins were studied, comparing them with known antioxidants like ascorbic acid. This research underscores the potential for coumarin derivatives in antioxidant applications, beneficial for health and pharmaceutical products (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Catalyst for Synthesis Processes

Coumarin derivatives have been used as efficient catalysts in the synthesis of various compounds. For example, a study demonstrated the use of diamino-di-phenyl-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 NPs as a catalyst for preparing ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, highlighting the role of these derivatives in facilitating chemical synthesis processes (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).

Antimicrobial Activity

Research on Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives has shown significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains (Bhat, Al-Omar, & Siddiqui, 2013).

Cytotoxic Activity and Molecular Modelling

The cytotoxic effects and alkylating properties of coumarin derivatives and their phosphonic analogues have been examined, providing insights into their potential use in cancer treatment and the development of new therapeutic agents (Budzisz, Brzezińska, Krajewska, & Różalski, 2003).

Safety and Hazards

Safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-2-ethyl-4-oxo-6-propylchromen-7-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O6/c1-4-7-14-10-16-20(12-19(14)30-22(25)6-3)29-17(5-2)23(24(16)26)15-8-9-18-21(11-15)28-13-27-18/h8-12H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIKQFQFMCDRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(=O)CC)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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